1-(2-Fluoro-5-nitrobenzoyl)piperidine
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Overview
Description
1-(2-Fluoro-5-nitrobenzoyl)piperidine is a chemical compound that belongs to the class of fluorinated piperidines It is characterized by the presence of a fluorine atom and a nitro group attached to a benzoyl moiety, which is further connected to a piperidine ring
Preparation Methods
The synthesis of 1-(2-Fluoro-5-nitrobenzoyl)piperidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Acylation: The formation of a benzoyl group by reacting the nitrofluorobenzene with an appropriate acylating agent.
Piperidine Introduction: The final step involves the reaction of the acylated intermediate with piperidine under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
1-(2-Fluoro-5-nitrobenzoyl)piperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives under strong oxidizing conditions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, metal hydrides, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-5-nitrobenzoyl)piperidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis:
Material Science: Its unique chemical properties make it useful in the development of advanced materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-nitrobenzoyl)piperidine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and metabolic stability, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
1-(2-Fluoro-5-nitrobenzoyl)piperidine can be compared with other fluorinated piperidines and nitrobenzoyl derivatives. Similar compounds include:
1-(2-Fluorobenzoyl)piperidine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(2-Nitrobenzoyl)piperidine: Lacks the fluorine atom, affecting its binding properties and stability.
1-(2-Fluoro-4-nitrobenzoyl)piperidine: The position of the nitro group is different, leading to variations in electronic effects and reactivity.
The uniqueness of this compound lies in the combined presence of both fluorine and nitro groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
(2-fluoro-5-nitrophenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c13-11-5-4-9(15(17)18)8-10(11)12(16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZUQVFAGMYXHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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